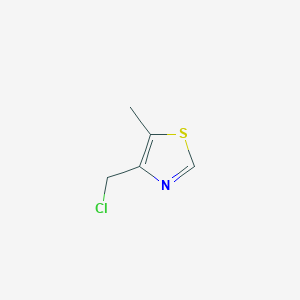

4-(Chloromethyl)-5-methylthiazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-(chloromethyl)-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-4-5(2-6)7-3-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPUSUPRKZMMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Chloromethyl 5 Methylthiazole

Precursor-Based Synthetic Routes to the Thiazole (B1198619) Core

The construction of the substituted thiazole ring is a foundational aspect of synthesizing 4-(chloromethyl)-5-methylthiazole. These methods involve the reaction of precursor molecules that contain the necessary atoms to form the heterocyclic system.

Cyclocondensation Reactions Utilizing Thiourea (B124793) and Halogenated Ketones/Dicarbonyls

A prevalent and classic method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thiourea or thioamide with an α-haloketone. In the context of this compound, this typically involves reacting thiourea with a suitably substituted halogenated carbonyl compound. For instance, the reaction of thiourea with a halogenated pentanone derivative can yield the desired thiazole core. nih.gov

One common variation involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (B145695), often facilitated by microwave irradiation to expedite the reaction. nih.gov Similarly, reacting 1,3-dichloropropanone with thiourea in absolute ethanol at room temperature, followed by cooling, is a method used to produce a related 2-amino-4-(chloromethyl)thiazole structure. asianpubs.org The general mechanism involves the initial formation of a thiouronium salt, followed by intramolecular cyclization and dehydration to form the thiazole ring. The selection of the α-haloketone is critical as it dictates the substitution pattern on the final thiazole product. Another approach involves reacting substituted acetophenones with thiourea in the presence of iodine to synthesize 4-aryl-2-aminothiazoles, demonstrating the versatility of this cyclocondensation strategy. nih.gov

| Thioamide Source | Halogenated Carbonyl/Ketone | Solvent | Conditions | Resulting Thiazole Type | Reference |

|---|---|---|---|---|---|

| Thiourea | Ethyl 4-bromo-3-oxopentanoate | Ethanol | Microwave, 5 min | 2-Amino-5-methylthiazole (B129938) derivative | nih.gov |

| Thiourea | 1,3-Dichloropropanone | Ethanol | Room temp, 24h then 5°C, 12h | 2-Amino-4-(chloromethyl)thiazole | asianpubs.org |

| Thiourea | Substituted Acetophenones | Solid Phase | Iodine catalyst | 4-Aryl-2-aminothiazoles | nih.gov |

Directed Chlorination of Thiazole Derivatives

An alternative to building the thiazole ring from scratch is to introduce the chloromethyl group onto a pre-formed 4-methyl or 5-methylthiazole (B1295346) derivative. This can be achieved through direct chlorination of a methyl group or by converting another functional group, such as a hydroxymethyl group, into the desired chloromethyl moiety.

For example, a common synthetic strategy involves the chlorination of a precursor like 4-(hydroxymethyl)-5-methylthiazole. This transformation can be accomplished using standard chlorinating agents such as thionyl chloride or phosphorus oxychloride. Another route involves the chlorination of 1-isothiocyanato-2-chloro-2-propene in an organic solvent at temperatures between 5°C and 20°C to produce 2-chloro-5-chloromethyl thiazole, a related structural analog. unifiedpatents.com These directed functionalization methods are advantageous when the thiazole precursor is readily available.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

To improve the economic viability and environmental impact of synthesizing this compound, significant research has focused on optimizing reaction conditions. Key parameters include the choice of solvent, the use of catalysts, and the control of temperature and pressure.

Solvent Systems and Their Influence on Reaction Efficacy

The solvent system plays a critical role in the efficacy of thiazole synthesis, affecting reactant solubility, reaction rates, and product isolation. A variety of solvents have been successfully employed.

Alcohols : Ethanol is frequently used in cyclocondensation reactions, as it effectively dissolves thiourea and promotes the formation of the thiazole ring. nih.govasianpubs.org Isopropanol has also been used as a solvent for reactions involving thiazole precursors, typically under reflux conditions. ias.ac.in

Aprotic Solvents : Dichloromethane (DCM) is utilized in subsequent functionalization steps, such as mesylation, where controlling the reaction temperature at 0-5°C is crucial. asianpubs.org High-boiling point aromatic solvents like xylene are employed in catalytic hydrogenations at elevated temperatures, such as 140°C. mdpi.com Dimethyl sulfoxide (DMSO) has been used in reactions involving metal salt catalysts at temperatures up to 150°C. google.com

Eco-Friendly Systems : In an effort to develop greener synthetic routes, deep eutectic solvents like L-proline-ethylene glycol mixtures have been explored. mdpi.com These solvents can be effective at high temperatures (e.g., 130°C) and offer environmental benefits over traditional volatile organic compounds. mdpi.com

| Solvent | Reaction Type | Typical Temperature | Reference |

|---|---|---|---|

| Ethanol | Cyclocondensation | Room Temperature to Reflux | nih.govasianpubs.org |

| Dichloromethane (DCM) | Mesylation | 0-5°C | asianpubs.org |

| Isopropanol | Nucleophilic Substitution | Reflux | ias.ac.in |

| Xylene | Catalytic Hydrogenation | 140°C | mdpi.com |

| Dimethyl Sulfoxide (DMSO) | Catalytic Oxidation | 150°C | google.com |

| L-proline:Ethylene (B1197577) Glycol | Condensation | 130°C | mdpi.com |

Catalytic Approaches in the Formation of this compound

Catalysis is instrumental in enhancing the rate and selectivity of reactions leading to this compound and its precursors. Both metal-based and non-metal catalysts are employed.

Palladium Catalysts : Palladium on barium sulfate (Pd/BaSO₄) is an effective catalyst for the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to the corresponding aldehyde, a key intermediate. mdpi.comnih.gov This reaction is typically performed in xylene at high temperatures. mdpi.com Palladium on charcoal is another common catalyst used for hydrogenation steps in ethanol. google.com

Metal Salt Catalysts : Iron salts, such as ferric trichloride (FeCl₃), can catalyze the reaction of 4-methylthiazole-5-acetic acid in the presence of oxygen to yield 4-methylthiazole-5-carbaldehyde. google.com Other metal salts, including those of copper, have also been noted for their catalytic activity in related syntheses. google.com

Other Catalysts : Iodine is sometimes used to catalyze the Hantzsch synthesis between acetophenones and thiourea. nih.gov Additionally, catalysts like Cr-ZrO₂ have been reported for gas-phase hydrogenation of related carboxylic esters. mdpi.comnih.gov

| Catalyst | Reaction Type | Substrate | Reference |

|---|---|---|---|

| Pd/BaSO₄ | Hydrogenation | Carboxylic Acid Chloride | mdpi.comnih.gov |

| Palladium on Charcoal | Hydrogenation | Chloro-thiazole derivatives | google.com |

| Ferric Trichloride | Oxidative Decarboxylation | Carboxylic Acid | google.com |

| Iodine | Cyclocondensation | Acetophenone and Thiourea | nih.gov |

Temperature and Pressure Regimes in Synthetic Protocols

Temperature and pressure are fundamental parameters that are carefully controlled to maximize yield and minimize side reactions. The optimal conditions vary significantly depending on the specific synthetic step.

Low Temperatures : Reactions are often cooled to 0-5°C to control exothermic processes or to induce crystallization of the product, as seen in the synthesis of ethyl 4-methylthiazole-5-carboxylate and 2-amino-(4-chloromethyl)thiazole hydrochloride. asianpubs.orgchemicalbook.com

Ambient and Elevated Temperatures : Many cyclocondensation reactions proceed efficiently at room temperature or require heating to reflux to ensure completion. asianpubs.orgmdpi.comchemicalbook.com For example, catalytic hydrogenations and oxidations are often carried out at high temperatures, ranging from 130°C to 150°C, to achieve a reasonable reaction rate. mdpi.comgoogle.commdpi.com

Pressure : While most synthetic steps are conducted at atmospheric pressure, certain catalytic reactions may require elevated pressure. For instance, the oxidation of 4-methylthiazole-5-acetic acid using an iron catalyst is performed under an oxygen pressure of 0.5 MPa to facilitate the reaction. google.com

Development of Scalable and Industrially Relevant Synthetic Processes

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates the development of processes that are not only high-yielding but also economically viable, safe, and scalable. Research in this area focuses on optimizing reaction conditions, minimizing waste, and ensuring process robustness for consistent manufacturing.

A key intermediate in the synthesis of various pharmaceuticals, the industrial-level production of thiazole derivatives often involves multi-step sequences. For instance, a common precursor, 2-chloro-5-chloromethylthiazole, is synthesized through processes that have been adapted for industrial application. One patented method involves the chlorination of 1-isothiocyanato-2-chloro-2-propene in an organic solvent, followed by solvent recovery and vacuum distillation to obtain the purified product. This approach is noted for its mild reaction conditions and high yield, which are critical factors for scalability unifiedpatents.com.

Another consideration for industrial synthesis is the purification of the final product. Methods such as recrystallization and vacuum distillation are commonly employed. For related compounds like 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone, purification via crystallization from a mixed solvent system at controlled temperatures has been shown to be effective, offering high yields and purity suitable for industrial production without requiring highly specialized equipment google.com. Such purification strategies are essential for achieving the high purity standards required for active pharmaceutical ingredients (APIs) and their intermediates.

| Process Parameter | Industrial Relevance | Example from Literature |

| Yield | High yields are crucial for economic viability and reducing waste. | A process for 2-chloro-5-chloromethyl thiazole reports high yields unifiedpatents.com. |

| Scalability | The process must be transferable from lab to large-scale reactors. | A purification method for a related dioxole-2-ketone is designed for industrial scale google.com. |

| Purification | Achieving high purity is essential for pharmaceutical applications. | Recrystallization and vacuum distillation are common industrial techniques unifiedpatents.comgoogle.com. |

| Economic Viability | Use of inexpensive reagents and efficient steps reduces overall cost. | Streamlined processes with minimal chromatography are preferred researchgate.net. |

| Safety | Mild reaction conditions and avoidance of hazardous reagents are prioritized. | A synthesis for 2-chloro-5-chloromethyl thiazole is noted for its mild conditions unifiedpatents.com. |

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up.

In the context of thiazole synthesis, continuous flow methodologies have been developed to improve efficiency and safety. For the synthesis of 2-chloro-5-chloromethylthiazole, a key intermediate, a method utilizing a tube-type falling-film reactor has been reported unifiedpatents.com. This approach allows for a continuous process, which can lead to higher throughput and more consistent product quality compared to batch methods.

The application of flow chemistry is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The small reaction volumes within a microreactor or flow system allow for precise temperature control, minimizing the formation of byproducts. While specific details on the continuous flow synthesis of this compound are not extensively documented in the provided results, the successful application of this technology to the closely related 2-chloro-5-chloromethylthiazole demonstrates its potential and relevance unifiedpatents.com.

Researchers have also explored multistep continuous-flow protocols for the synthesis of other complex heterocyclic systems, such as condensed benzothiazoles researchgate.net. These systems often involve telescoping multiple reaction steps without isolating intermediates, which significantly reduces processing time, solvent use, and waste generation. This approach highlights the potential for developing highly efficient and integrated continuous processes for the synthesis of this compound.

| Feature of Continuous Flow | Advantage in Synthesis | Relevance to Thiazole Derivatives |

| Enhanced Heat Transfer | Improved temperature control, reducing side reactions. | Beneficial for potentially exothermic chlorination or cyclization steps. |

| Improved Mass Transfer | Faster reaction rates and higher efficiency. | Can lead to increased throughput and yield. |

| Increased Safety | Small reaction volumes minimize risks with hazardous materials. | Important when using reagents like thionyl chloride or phosphorus oxychloride. |

| Automation & Scalability | Easier to scale up production by running the reactor for longer periods. | A continuous synthesis of 2-chloro-5-chloromethyl thiazole has been developed unifiedpatents.com. |

| Telescoped Reactions | Multiple steps are performed sequentially without isolation. | Reduces waste, solvent use, and manual handling researchgate.net. |

Eco-Friendly and Sustainable Synthetic Practices

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. This involves the use of less hazardous chemicals, renewable feedstocks, and more efficient, atom-economical reactions.

For the synthesis of thiazole derivatives, several environmentally benign approaches have been explored. These include the use of green solvents, reusable catalysts, and energy-efficient reaction conditions such as microwave irradiation bepls.com. The goal is to develop synthetic routes that are not only efficient but also sustainable.

One area of focus has been the development of eco-friendly methods for preparing key intermediates. For example, an efficient and greener synthesis of 4-methyl-5-formylthiazole, a related compound, has been reported using a Pd/BaSO4 catalyzed hydrogenation of the corresponding acid chloride nih.govmdpi.comnih.gov. This method is considered more environmentally friendly and suitable for industrial production compared to older methods that use stoichiometric amounts of heavy metal oxidants like MnO2 or CrO3 nih.govmdpi.com.

The choice of raw materials is also a critical aspect of sustainable synthesis. A patent describes a synthetic method for 4-methylthiazole-5-formaldehyde starting from 4-methylthiazole-5-ethanol, which is noted as a green, cheap, and easily available raw material google.com. The process is highlighted as being environmentally friendly with mild reaction conditions google.com.

Furthermore, the development of one-pot, multi-component reactions represents a significant advancement in green chemistry for thiazole synthesis. These methods reduce the number of separate reaction and purification steps, thereby minimizing solvent consumption and waste generation bepls.com. The use of water as a solvent and the development of reusable catalysts are other key strategies being implemented to enhance the sustainability of thiazole synthesis bepls.com.

| Green Chemistry Principle | Application in Thiazole Synthesis | Reference |

| Use of Catalysis | Pd/BaSO4 catalyzed hydrogenation as an alternative to heavy metal oxidants. | nih.govmdpi.comnih.gov |

| Benign Solvents | Exploration of water as a reaction medium. | bepls.com |

| Atom Economy | Development of one-pot, multi-component synthesis strategies. | bepls.com |

| Renewable Feedstocks | Use of readily available and less hazardous starting materials. | google.com |

| Energy Efficiency | Application of microwave irradiation to reduce reaction times. | bepls.com |

| Waste Prevention | Avoiding the use of stoichiometric, toxic reagents. | nih.govmdpi.com |

Chemical Reactivity and Transformational Chemistry of 4 Chloromethyl 5 Methylthiazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the chloromethyl group of 4-(chloromethyl)-5-methylthiazole is susceptible to displacement by a wide array of nucleophiles, a characteristic that is central to its synthetic utility. evitachem.com This reactivity is typical of SN2 reactions, where the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions. evitachem.com

Reactions with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The chloromethyl group readily undergoes substitution reactions with various nucleophiles. For instance, it can be substituted by amines or thiols to generate novel thiazole (B1198619) derivatives. evitachem.com Research has shown that reactions with heterocyclic amines such as piperidine, morpholine, pyrrolidine, and piperazine (B1678402) in a dimethylformamide (DMF) medium result in the selective replacement of the chlorine atom to yield the corresponding 5-amino-substituted thiazoles in high yields (81–96%). researchgate.netresearchgate.net

Similarly, the reaction of 2-methylsulphonyl amino-4-chloromethyl thiazole with arylthiols in the presence of sodium ethoxide in methanol (B129727) leads to the synthesis of 2-(methylsulphonyl amino)-4-arylthiomethyl thiazoles. asianpubs.org This thioetherification proceeds under reflux conditions and highlights the facility of the chlorine displacement by sulfur nucleophiles. asianpubs.org The general reactivity also extends to alkoxides, although specific examples with this compound are less commonly detailed in the provided search results.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines (e.g., piperidine, morpholine) | 5-Amino-substituted thiazoles | researchgate.netresearchgate.net |

| Thiols (e.g., arylthiols) | 4-Arylthiomethyl thiazoles | asianpubs.org |

Intramolecular Cyclization Reactions for Constrained Systems

The reactivity of the chloromethyl group can be harnessed to construct fused heterocyclic systems through intramolecular cyclization. While direct examples involving this compound leading to constrained systems were not explicitly detailed in the search results, the principle is demonstrated in the synthesis of thiazolo[5,4-d]thiazoles. This synthesis involves the reaction of dithiooxamide (B146897) with aromatic aldehydes, which can be conceptually related to the cyclization potential of appropriately functionalized thiazole derivatives. mdpi.com The formation of such fused systems relies on the strategic placement of nucleophilic and electrophilic centers within a molecule, a role that the chloromethyl group can fulfill as an electrophilic partner.

Formation of Isothiocyanate Derivatives via Nucleophilic Displacement

Isothiocyanates are valuable synthetic intermediates and can be prepared from primary amines through various methods. chemrxiv.orgmdpi.comresearchgate.net One established route involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then desulfurized to yield the isothiocyanate. mdpi.comresearchgate.net While the direct conversion of this compound to an isothiocyanate via nucleophilic displacement with a thiocyanate (B1210189) salt is a plausible synthetic transformation, the provided search results focus more on the synthesis of isothiocyanates from amines. For example, a process for preparing 2-chloro-5-(chloromethyl)thiazole involves the reaction of an allyl isothiocyanate derivative with a chlorinating agent, which proceeds through a cyclization addition mechanism. googleapis.com This underscores the role of isothiocyanates as precursors in thiazole synthesis rather than products of nucleophilic displacement on a pre-formed chloromethylthiazole.

Reactivity of the Thiazole Ring System

Beyond the reactivity of the chloromethyl substituent, the thiazole ring itself can participate in various chemical transformations, including oxidation and reduction, which modify the core heterocyclic structure. evitachem.com

Oxidative Transformations of the Thiazole Ring

The thiazole ring can undergo oxidation to form sulfoxides or sulfones. evitachem.com The oxidation of related 2-thiazolines has been studied, revealing that the outcome is dependent on the oxidant used. For instance, reaction with Oxone® can lead to ring-opening, while treatment with certain oxidizing agents can lead to the formation of thiazoles from thiazolines. researchgate.net In the context of 2-phenyl-substituted thiazolines, oxidation can yield a mixture of products including the corresponding thiazoles. researchgate.net This suggests that under specific oxidative conditions, the thiazole ring of this compound could potentially be dehydrogenated or undergo oxidation at the sulfur atom.

Advanced Derivatization Strategies

The strategic location of reactive sites on this compound makes it a versatile precursor for a wide range of more complex heterocyclic structures. Beyond the primary reactivity of the chloromethyl group, advanced derivatization strategies have been developed to modify the thiazole core itself and the 5-methyl substituent, enabling the synthesis of novel compounds with tailored properties.

Functionalization at the Thiazole Carbon and Nitrogen Atoms

The thiazole ring of this compound, while aromatic, possesses sites that can undergo further chemical transformation, notably the C2 carbon and the endocyclic nitrogen atom. These modifications allow for the introduction of new functional groups, altering the electronic properties and steric profile of the molecule.

The C2 position of the thiazole ring is particularly susceptible to functionalization. For instance, related thiazole compounds can be halogenated at this position. A key transformation involves the conversion of a 2-hydroxythiazole derivative, formed during certain synthetic routes, into a 2-chlorothiazole (B1198822) using a halogenating agent. google.com This 2-chloro substituent can then be removed via hydrodehalogenation, using hydrogen gas and a palladium on carbon catalyst, to yield the unsubstituted thiazole at that position. semanticscholar.org These reactions highlight the ability to introduce and remove groups at the C2 carbon, providing a pathway to diverse analogs.

The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to act as a coordination site for metal ions, a property leveraged in the construction of metal-organic frameworks (MOFs). scientificarchives.com Furthermore, the nitrogen can undergo quaternization by reacting with alkylating agents. This reaction involves the nitrogen atom attacking an electrophilic carbon, leading to the formation of a positively charged quaternary thiazolium salt. mdpi.com This derivatization significantly alters the solubility and electronic nature of the heterocyclic system.

Table 1: Examples of Functionalization Reactions at the Thiazole Core

| Position | Reaction Type | Reagents/Conditions | Product Type |

| C2 | Halogenation | Halogenating Agent (e.g., POCl₃, SOCl₂) on a 2-hydroxy precursor | 2-Chloro-thiazole derivative |

| C2 | Hydrodehalogenation | H₂, Pd/C catalyst | 2-Unsubstituted thiazole derivative |

| N3 | Quaternization | Alkylating Agent (e.g., Alkyl halide) | N-Alkyl thiazolium salt |

| N3 | Metal Coordination | Metal Cations (e.g., Cd²⁺, Zn²⁺) | Metal-Organic Framework (MOF) |

Elaboration of the 5-Methyl Group

The methyl group at the C5 position, while generally stable, can be chemically transformed into other functional groups through oxidation reactions. This "elaboration" provides a critical handle for extending the molecular structure or introducing functionalities essential for biological activity or material properties.

A primary pathway for the elaboration of the 5-methyl group is its oxidation to a formyl group (-CHO), yielding 4-methyl-5-formylthiazole. This aldehyde is a key intermediate in the synthesis of various pharmaceuticals. mdpi.com The oxidation can be achieved through several methods. One approach involves the oxidation of an intermediate like 4-methyl-5-(hydroxymethyl)thiazole, which can be formed from the parent compound, using oxidizing agents such as manganese dioxide (MnO₂) or chromium trioxide (CrO₃). mdpi.com

Alternatively, a more comprehensive transformation involves the oxidation of the methyl group to a carboxylic acid, which is then converted to an acid chloride. The subsequent reduction of this 4-methylthiazole-5-carboxylic acid chloride, for example through palladium-catalyzed hydrogenation, yields the desired 4-methyl-5-formylthiazole. mdpi.com These transformations demonstrate the versatility of the 5-methyl group as a synthetic anchor for creating more complex thiazole derivatives.

Table 2: Synthetic Transformations of the 5-Methyl Group

| Transformation | Intermediate | Reagents/Conditions | Product |

| Oxidation to Aldehyde | 4-Methyl-5-(hydroxymethyl)thiazole | MnO₂, CrO₃, or NaOCl | 4-Methyl-5-formylthiazole |

| Oxidation to Carboxylic Acid | 4-Methylthiazole | (Not specified) | 4-Methylthiazole-5-carboxylic acid |

| Reduction to Aldehyde | 4-Methylthiazole-5-carboxylic acid chloride | Pd/BaSO₄, H₂ (Rosenmund reduction) | 4-Methyl-5-formylthiazole |

Applications in Advanced Organic Synthesis and Investigational Compound Design

Role as a Precursor for Complex Heterocyclic Structures

The utility of 4-(chloromethyl)-5-methylthiazole as a synthetic intermediate is primarily derived from the reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile attachment of the methylthiazole moiety to various molecular backbones, serving as a foundational step in the construction of larger, more complex heterocyclic systems.

One of the fundamental methods for creating the thiazole (B1198619) ring itself is the Hantzsch cyclocondensation. Following the formation of the thiazole core, the chloromethyl group acts as a key handle for further elaboration. nih.gov For instance, it can react with a wide range of nucleophiles, such as thiols, amines, and carbanions, to forge new carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds, respectively. This reactivity is central to its role in molecular hybridization, a strategy where the thiazole unit is conjugated with other bioactive pharmacophores like pyrazoline, chalcone, or pyridine (B92270) to create novel hybrid molecules with potentially synergistic or enhanced biological activities. acs.orgmdpi.com The strategic incorporation of the thiazole scaffold is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making it a valuable component in lead identification and optimization. mdpi.com The synthesis of thiazole-linked hybrids often employs the Hantzsch-thiazole synthesis as a key step, highlighting the foundational role of precursors like this compound in generating molecular diversity for therapeutic research. acs.org

Utilization in Peptide Chemistry for Macrocyclization and Conformational Constraint

A significant application of this compound is found in peptide chemistry, specifically for inducing macrocyclization. nih.govspringernature.com Cyclic peptides are of great interest in drug discovery because their constrained conformations can lead to higher receptor affinity, improved selectivity, and enhanced stability against enzymatic degradation compared to their linear counterparts. chemrxiv.org

An innovative and efficient method for peptide cyclization involves an intramolecular thioalkylation reaction, which is often performed on a solid support. nih.govnih.gov In this approach, a peptide is synthesized with a cysteine residue at a desired position and an N-terminal thiourea (B124793), which is then converted to an N-terminal 4-chloromethyl thiazole moiety. nih.govnih.gov The subsequent deprotection of the cysteine's thiol group allows it to act as an internal nucleophile, attacking the electrophilic chloromethyl group on the thiazole ring. This intramolecular S_N2 reaction forges a stable thioether bond, effectively closing the loop and forming a macrocyclic peptide. nih.govnih.gov

Rational Design and Synthesis of Thiazole-Containing Scaffolds for Mechanistic Research

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. nih.govnih.govresearchgate.net Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal core structure for designing probes and investigational compounds aimed at studying biological mechanisms, particularly enzyme inhibition.

Researchers have extensively used the thiazole scaffold to design and synthesize potent and selective inhibitors for a variety of enzymes implicated in human diseases.

VEGFR-2: The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.commdpi.com Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. mdpi.com Numerous studies have reported the design of thiazole-based molecules as VEGFR-2 inhibitors. mdpi.commdpi.comtandfonline.com For example, a series of 4-chlorophenylthiazolyl derivatives demonstrated significant VEGFR-2 inhibitory activity. mdpi.com Similarly, novel 3-thiazolhydrazinylcoumarins and thiadiazole-based derivatives have been synthesized and shown to potently inhibit VEGFR-2, with some compounds exhibiting greater efficacy than the approved drug Sorafenib. mdpi.comnih.gov

MurB: The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is essential for the biosynthesis of the bacterial cell wall component peptidoglycan, making it an attractive target for novel antibacterial agents. nih.gov Researchers have reported efficient protocols for synthesizing hybrid thiazoles that demonstrate significant inhibition of the E. coli MurB enzyme. nih.gov Docking studies suggest these compounds are capable of binding to the enzyme's active site, providing a basis for developing new antibiotics. nih.govnih.gov

Topoisomerase II DNA gyrase: Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are well-established targets for antibiotics like fluoroquinolones. nih.gov These enzymes control DNA topology and are essential for bacterial survival. nih.gov The thiazole scaffold has been incorporated into novel inhibitors of these enzymes. The 2-aminothiazole (B372263) moiety, in particular, appears to be crucial for DNA gyrase inhibition as it provides a necessary hydrogen bond acceptor-donor pattern for interacting with the enzyme. nih.gov Benzothiazole-based compounds have been optimized to create potent inhibitors of DNA gyrase from high-priority pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov

COX: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins (B1171923) and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Since COX-2 is often overexpressed in inflammatory conditions and various cancers, selective COX-2 inhibitors are highly sought after. acs.orgnih.gov Many thiazole-containing compounds have been developed and evaluated as COX inhibitors. acs.orgnih.gov For instance, certain 4-substituted thiazole analogues of indomethacin (B1671933) were found to be highly potent and selective inhibitors of COX-2. nih.gov The introduction of a methyl group on the thiazole ring has been shown to positively influence the inhibitory potency against both COX isoforms. acs.org

Table 1: Examples of Thiazole-Based Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Chlorophenylthiazolyl Derivatives | VEGFR-2 | Derivative 4d showed potent cytotoxic activity (IC₅₀ = 1.21 µM) and good VEGFR-2 inhibition. | mdpi.com |

| 3-Thiazolhydrazinylcoumarins | VEGFR-2 | Compound 6d exhibited an IC₅₀ of 10.5 µM against MCF-7 cancer cells and a high binding score to VEGFR-2. | mdpi.com |

| Thiazol-4(5H)-one Derivatives | MurB | Compound 6d (with p-MeO) showed the highest MurB inhibition with an IC₅₀ of 8.1 µM. | nih.gov |

| Benzothiazole Derivatives | DNA Gyrase | Compound 27 showed potent inhibition of DNA gyrase and improved activity against P. aeruginosa. | nih.gov |

| Pyrazolyl-thiazole Derivatives | COX-2 | Compound 16a was a highly selective COX-2 inhibitor with a selectivity index of 134.6. | nih.gov |

| Thiazole Carboxamide Derivatives | COX-1/COX-2 | Compound 2b was the most effective against COX-1 (IC₅₀ = 0.239 µM) and also potent against COX-2 (IC₅₀ = 0.191 µM). | acs.org |

Molecular hybridization is a rational drug design strategy that involves combining two or more different pharmacophores into a single hybrid molecule. acs.orgmdpi.com This approach aims to create compounds with improved affinity, better efficacy, dual-action capabilities, or modified pharmacokinetic profiles. The thiazole scaffold is a popular component in this strategy due to its versatile chemistry and established biological importance. acs.orgmdpi.com

Several classes of thiazole-based hybrids have been developed to probe and identify molecular targets:

Thiazolyl-Pyrazoline Hybrids: These conjugates are formed by merging the thiazole and pyrazoline pharmacophores into a unified scaffold. acs.org Such hybrids have been identified as substantial scaffolds in anticancer drug discovery, with some derivatives targeting EGFR and VEGFR-2. tandfonline.com

Thiazole-Chalcone Hybrids: Chalcones are natural flavonoids with a range of biological activities. mdpi.com Linking them with a thiazole moiety has produced hybrids with promising antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comciteab.comfrontiersin.org These rigid structures can bind effectively to targets like tubulin and carbonic anhydrase IX. citeab.comfrontiersin.org

Pyridine-Thiazole Hybrids: Novel hybrid molecules containing both pyridine and thiazole rings have been synthesized and screened for anticancer activity. nih.gov These compounds can induce genetic instability in tumor cells, and their cytotoxic action can be modulated by inhibitors of other proteins like PARP1, suggesting a complex mechanism of action that can be used to identify molecular pathways. nih.gov

This strategy of creating multifunctional hybrid molecules is a powerful tool for medicinal chemists, not only for developing potential therapeutics but also for creating chemical probes to better understand complex biological systems and identify novel molecular targets. acs.org

The versatile thiazole scaffold has been a cornerstone in the synthesis of investigational compounds targeting infectious diseases and cancer.

Antimicrobial Agents: The rise of antibiotic resistance has created an urgent need for new antimicrobial agents with novel mechanisms of action. nih.gov Thiazole derivatives have been extensively investigated as potential solutions. As mentioned, inhibitors of essential bacterial enzymes like DNA gyrase B and MurB represent a promising avenue. nih.govnih.gov The synthesis of novel thiazole derivatives has yielded compounds with significant activity against various bacterial and fungal strains. nih.govmdpi.com For instance, certain thiazole derivatives incorporating a pyridine moiety showed good antibacterial activity with MIC values as low as 46.9 µg/mL and potent antifungal activity with MIC values down to 5.8 µg/mL. nih.gov Other studies have produced thiazoles with broad-spectrum antibacterial activity, with MIC values against S. aureus and E. coli as low as 4.88 µg/mL. mdpi.com A series of 1,3,4-thiadiazole (B1197879) derivatives also showed potent activity against Mycobacterium tuberculosis, with MIC values ranging from 0.78 to 6.25 µg/mL. nih.gov

Antileukemic Agents: The thiazole scaffold is also present in compounds designed as potential treatments for leukemia. In a study of novel pyridine-thiazole hybrid molecules, one compound, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, demonstrated exceptionally high antiproliferative activity against the HL-60 human promyelocytic leukemia cell line, with an IC₅₀ value of just 0.57 µM. nih.gov Notably, this compound was significantly less toxic to normal human cell lines, indicating a degree of selectivity for cancer cells that is highly desirable in a therapeutic candidate. nih.gov Such findings underscore the potential of thiazole-based scaffolds in the development of targeted therapies for hematological malignancies.

Mechanistic and Computational Investigations of 4 Chloromethyl 5 Methylthiazole and Its Derivatives

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 4-(chloromethyl)-5-methylthiazole and its subsequent transformations involve several key reaction mechanisms. A common route to the parent compound is the chloromethylation of 5-methylthiazole (B1295346), which typically proceeds via an electrophilic substitution mechanism. evitachem.com This reaction often utilizes formaldehyde (B43269) and hydrochloric acid, sometimes with a Lewis acid catalyst like zinc chloride, under mild conditions. evitachem.com

Further derivatization of this compound primarily involves nucleophilic substitution at the chloromethyl group. This highly reactive site allows for the introduction of a wide range of functional groups. For instance, reactions with amines or thiols lead to the formation of new thiazole (B1198619) derivatives with potential applications in medicinal chemistry. evitachem.com The synthesis of 2-(Methylsulphonyl amino)-4-arylthiomethyl thiazoles involves the initial mesylation of 2-amino-(4-chloromethyl)thiazole, followed by reaction with arylthiols. asianpubs.org

Another important synthetic pathway involves the reaction of allyl isothiocyanate derivatives with a chlorinating agent. This process is believed to proceed through the formation of a sulfenyl chloride derivative, which then undergoes cyclization to a 2-thiazoline intermediate. Subsequent elimination of HX (where X is a leaving group) yields the 2-chloro-5-(chloromethyl)thiazole. googleapis.com

The conversion of fructose (B13574) to 5-(chloromethyl)furfural (CMF), a related biorenewable platform chemical, has been studied in detail. Kinetic modeling suggests that the reaction proceeds in the aqueous phase, with CMF being formed consecutively from fructose via 5-(hydroxymethyl)furfural (HMF). researchgate.net

Stereochemical Aspects of Reactions

While the core thiazole ring is planar, stereochemistry can become a significant factor in the reactions of its derivatives, particularly when chiral centers are introduced in the substituents. For example, in the synthesis of certain thiazole-based hydrazones, the stereoselective formation of one isomer over another can be crucial for its biological activity. researchgate.net While specific stereochemical studies on reactions directly involving the chloromethyl group of this compound are not extensively detailed in the provided results, the principles of stereoselectivity would apply to any subsequent reactions involving the introduction of chiral moieties.

Kinetic Studies of Key Transformations

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For the synthesis of 5-(chloromethyl)furfural (CMF) from fructose, a related process, detailed kinetic modeling has been performed. researchgate.net This study determined the activation energies for the conversion of fructose to HMF (94±8 kJ/mol) and HMF to CMF (85±6 kJ/mol). researchgate.net Such data is essential for optimizing reaction conditions to maximize the yield of the desired product.

Kinetic investigations into the conversion of methyl chloride over H-ZSM5 zeolite catalysts have also been conducted to understand the mechanism of forming the first carbon-carbon bond in hydrocarbon synthesis. researchgate.net While not directly on this compound, these studies on related chlorinated compounds highlight the importance of kinetic analysis in elucidating reaction pathways. The principles of these studies can be applied to understand the reactivity of the chloromethyl group in this compound in various transformations.

Advanced Computational Chemistry Methodologies

Computational chemistry has emerged as a powerful tool for investigating the electronic structure, reactivity, and properties of molecules like this compound and its derivatives. These methods provide a molecular-level understanding that complements experimental findings. nih.govniscair.res.inniscpr.res.inresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties and structure of thiazole derivatives. nih.govresearchgate.netsciensage.infonih.govdntb.gov.ua DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), can optimize molecular geometries and predict various parameters such as bond lengths and angles. researchgate.netsciensage.info These calculations are instrumental in understanding the stability and reactivity of these compounds. For instance, DFT has been employed to study the thermodynamic parameters and electronic properties of newly synthesized thiazole derivatives. researchgate.net The method is also used to correlate quantum chemical parameters with the observed biological activities of these compounds. sciensage.info

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netnih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov FMO analysis has been applied to various thiazole derivatives to predict their reactivity and potential for biological activity. researchgate.netnih.govresearchgate.net For example, the HOMO-LUMO energy gap can be calculated using DFT to assess the stability of different thiazole derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.netresearchgate.netchemrxiv.orgscispace.comnih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For thiazole derivatives, MEP analysis can identify the most likely sites for chemical reactions. researchgate.netniscair.res.inniscpr.res.inresearchgate.net The red-colored regions on an MEP map indicate negative potential and are typically associated with electronegative atoms, representing sites for electrophilic attack. Conversely, blue-colored regions indicate positive potential and are prone to nucleophilic attack. nih.gov This information is crucial for understanding intermolecular interactions and predicting the course of chemical reactions. researchgate.netnih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation and Ligand Design

Computational, or in silico, methods have become indispensable in modern drug discovery for elucidating Structure-Activity Relationships (SAR) and guiding the design of new ligands. These techniques allow for the rapid screening of virtual compound libraries, prediction of binding affinities, and analysis of the dynamic interactions between a potential drug molecule and its biological target. For derivatives of this compound, these computational approaches provide a rational framework for optimizing their therapeutic potential.

Molecular Docking Simulations to Investigate Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial for understanding the binding modes of this compound derivatives and explaining the structural basis for their biological activity.

Docking studies have been instrumental in identifying and optimizing thiazole derivatives against a variety of biological targets. For instance, in the development of anticancer agents, molecular docking has been used to investigate the binding of 2,4-disubstituted thiazole derivatives to the colchicine (B1669291) binding site of tubulin. nih.gov These simulations aim to predict the binding affinity, often expressed as a free binding energy (kcal/mol), and to visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and sulfur bonds—that stabilize the ligand-receptor complex. nih.gov In one study, several newly synthesized thiazole derivatives showed higher calculated binding energies than the reference compound Combretastatin A-4 (CA-4), indicating a potentially stronger interaction with tubulin. nih.gov

The insights gained from docking extend to various therapeutic areas. Thiazole derivatives have been docked against bacterial proteins like penicillin-binding protein 4 (PBP4) to evaluate their potential as antibacterial agents and against viral targets like the dengue viral envelope protein. nih.govresearchgate.net Other research has focused on targets such as the Rho family of GTPases, which are implicated in cancer, and the enzyme FabH, which is involved in bacterial fatty acid synthesis. nih.govwjarr.com

The general workflow for these studies involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

Generating the 3D conformation of the thiazole derivative (the ligand).

Using docking software (e.g., PyRx, Molegro Virtual Docker) to place the ligand into the active site of the protein and score the different binding poses. nih.govwjarr.com

The results from these simulations provide a structural hypothesis for the observed biological activity and guide the rational design of new derivatives with improved potency and selectivity.

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative Class | Biological Target | Therapeutic Area | Key Findings from Docking | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted Thiazoles | Tubulin (Colchicine Site) | Anticancer | Identified derivatives with binding energies (-13.88 to -14.50 kcal/mol) superior to the reference drug CA-4 (-13.42 kcal/mol). Key interactions include sulfur bonds with AsnB249 and arene-H bonds with AsnA101. | nih.gov |

| 1,3-Thiazoline Derivatives | Penicillin-Binding Protein 4 (PBP4) | Antibacterial | Demonstrated binding energies comparable to reference drugs like Cephalotin and Chloramphenicol. | nih.gov |

| Thiazole Conjugates | Rho6 Protein | Anti-hepatic Cancer | Showed good docking scores with acceptable binding interactions within the active site. | nih.gov |

| N-Substituted Thiazole Derivatives | FabH Enzyme | Antifungal | Exhibited higher mol dock scores and more hydrogen bond interactions than the standard drug griseofulvin. | wjarr.com |

| 4-(4-chlorophenyl)-1,3-thiazole derivatives | Dengue Viral Envelope Protein | Antiviral | Investigated as potential inhibitors of the dengue virus. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing critical insights into the conformational flexibility of the protein and the stability of the ligand's binding pose.

For thiazole derivatives, MD simulations are typically performed after docking to validate the predicted binding mode and assess the stability of the protein-ligand complex. researchgate.net These simulations place the docked complex in a simulated physiological environment (including water and ions) and calculate the atomic trajectories by solving Newton's equations of motion. nih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and the ligand is stably bound. researchgate.netajchem-a.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different regions of the protein. High RMSF values in the active site can suggest conformational changes upon ligand binding. ajchem-a.com

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation time, highlighting key persistent interactions. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to post-process MD trajectories to provide a more accurate estimate of the binding affinity than docking scores alone. nih.gov

Studies on thiazole derivatives have used MD simulations to confirm the stability of their complexes with targets like lanosterol (B1674476) 14-alpha demethylase (an antifungal target) and cyclin-dependent kinase 5 (CDK5, an anticancer target). researchgate.netnih.gov The results from these simulations can reveal subtle but crucial dynamic behaviors, such as conformational rearrangements or the role of water molecules in mediating interactions, which are essential for a comprehensive understanding of the binding mechanism. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics (MD) Simulations

| Parameter | Description | Purpose in Thiazole Derivative Research |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand from a reference structure over time. | To assess the overall stability of the protein-ligand complex. A plateau in the RMSD plot indicates equilibrium. researchgate.netajchem-a.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | To identify flexible or rigid regions of the protein and how they are affected by ligand binding. ajchem-a.com |

| Hydrogen Bond Occupancy | Calculates the percentage of simulation time a specific hydrogen bond exists. | To identify the most stable and critical hydrogen bonds that anchor the ligand in the active site. nih.gov |

| Binding Free Energy (e.g., MM-PBSA) | An end-point method to calculate the free energy of binding from MD simulation snapshots. | To provide a more accurate estimation of binding affinity and rank compounds. nih.gov |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein or ligand that is accessible to the solvent. | To analyze changes in protein compactness and ligand burial upon binding. ajchem-a.com |

Application of Machine Learning and Artificial Intelligence in Compound Optimization

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the development of predictive models from large chemical and biological datasets. In the context of this compound and its analogs, these technologies are primarily used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of thiazole or isothiazole (B42339) derivatives, a QSAR model can be trained to predict properties like inhibitory activity (e.g., IC₅₀ or EC₅₀ values) against a specific target. researchgate.netnih.gov Similarly, QSPR models can predict crucial pharmacokinetic properties, such as oral bioavailability, which is a major hurdle in drug development. scispace.com

The process typically involves:

Data Collection: Assembling a dataset of compounds with known biological activity or properties.

Descriptor Calculation: Calculating a large number of numerical values (molecular descriptors) for each compound that encode its structural, physicochemical, and electronic features.

Model Building: Using ML algorithms (e.g., Random Forest, Support Vector Machines) to train a model that can correlate the descriptors with the observed activity.

Validation: Rigorously testing the model's predictive power on an external set of compounds not used in the training process.

A key output of these models is the identification of the most influential molecular descriptors. scispace.com This information provides direct guidance for compound optimization. For example, if a model reveals that a specific electronic or steric feature is critical for high activity, chemists can focus on synthesizing new derivatives that enhance this feature. These predictive models serve as a powerful tool for prioritizing which new compounds to synthesize and test, thereby saving significant time and resources in the drug development pipeline. nih.gov

Table 3: Role of Machine Learning in the Optimization of Thiazole-like Compounds

| Phase | Machine Learning Application | Objective | Example |

|---|---|---|---|

| Virtual Screening | Activity Prediction Models | To rapidly screen large virtual libraries and identify potential "hit" compounds. | Using a QSAR model to predict the MEK inhibitory activity of novel isothiazole derivatives. nih.govscispace.com |

| Lead Optimization | SAR/QSAR Analysis | To identify key molecular features (descriptors) that govern biological activity. | Determining which structural components of a thiazole scaffold positively or negatively influence its binding affinity. researchgate.net |

| ADME Profiling | QSPR Models | To predict pharmacokinetic properties like absorption, distribution, metabolism, and excretion. | Developing a model to predict the oral bioavailability of isothiazole-4-carboxamidines. scispace.com |

| Toxicity Prediction | Tox-QSAR Models | To flag compounds that are likely to have toxicity issues early in the discovery process. | Using predictive software to estimate the likelihood of adverse effects based on chemical structure. |

Compound Index

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). chemicalbook.com For "4-(Chloromethyl)-5-methylthiazole," NMR is crucial for verifying the specific substitution pattern on the thiazole (B1198619) ring. evitachem.com

The ¹H NMR spectrum of "this compound" is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule. While a definitive experimental spectrum is not publicly available, the chemical shifts can be predicted based on the analysis of similar thiazole structures.

The thiazole ring proton at the C2 position is anticipated to appear as a singlet in the downfield region of the spectrum. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) will also produce a singlet, shifted downfield due to the deshielding effect of the adjacent chlorine atom. The methyl group (-CH₃) protons will appear as a singlet in the upfield region.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (thiazole ring) | ~8.7 | Singlet |

| -CH₂Cl (chloromethyl) | ~4.8 | Singlet |

| -CH₃ (methyl) | ~2.5 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For "this compound," five distinct signals are expected, corresponding to the five carbon atoms in unique chemical environments. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the thiazole ring.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (thiazole ring) | ~152 |

| C4 (thiazole ring) | ~148 |

| C5 (thiazole ring) | ~130 |

| -CH₂Cl (chloromethyl) | ~40 |

| -CH₃ (methyl) | ~15 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity within a molecule. libretexts.orgresearchgate.net

COSY (Correlation Spectroscopy) : The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. qorganica.essdsu.edu In the case of "this compound," no cross-peaks would be expected in the COSY spectrum, as all proton groups are isolated from each other by more than three bonds, appearing as singlets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). hmdb.cacolumbia.edu For "this compound," the following correlations would be expected:

A cross-peak connecting the thiazole proton signal (~8.7 ppm) to the C2 carbon signal (~152 ppm).

A cross-peak between the chloromethyl proton signal (~4.8 ppm) and the chloromethyl carbon signal (~40 ppm).

A cross-peak linking the methyl proton signal (~2.5 ppm) to the methyl carbon signal (~15 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. nih.govlibretexts.org This is particularly useful for identifying quaternary carbons and confirming the substitution pattern. Key expected HMBC correlations for "this compound" would include:

Correlation from the methyl protons (-CH₃) to the C5 and C4 carbons of the thiazole ring.

Correlation from the chloromethyl protons (-CH₂Cl) to the C4 and C5 carbons of the thiazole ring.

Correlation from the thiazole proton (H-2) to the C4 and C5 carbons.

These 2D NMR experiments, when used in combination, provide a comprehensive and unambiguous confirmation of the structure of "this compound".

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. evitachem.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of the molecule. For "this compound" (molecular formula C₅H₆ClNS), HRMS would be used to confirm this exact formula by comparing the experimentally measured mass to the calculated theoretical mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion) and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structure. nih.govresearchgate.net

A plausible fragmentation pathway for "this compound" would likely involve the initial loss of a chlorine radical followed by the loss of a hydrogen cyanide (HCN) molecule, or the cleavage of the chloromethyl group. The stability of the resulting fragment ions dictates the observed fragmentation pattern. chemguide.co.uk

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |

| 147/149 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 112 | [M - Cl]⁺ |

| 98 | [M - CH₂Cl]⁺ |

| 85 | [C₄H₅S]⁺ |

| 71 | [C₃H₃S]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound, while not widely published, can be interpreted by examining the characteristic absorption bands of its constituent parts: the thiazole ring, the chloromethyl group, and the methyl group.

The analysis of related thiazole derivatives provides a basis for assigning the expected spectral features of this compound. The thiazole ring itself gives rise to several characteristic bands. cdnsciencepub.com The C=N stretching vibration within the thiazole ring is typically observed in the region of 1620-1600 cm⁻¹. nih.gov Additionally, C-S stretching vibrations, also associated with the thiazole ring, are expected to appear in the range of 925-910 cm⁻¹. nih.gov The spectra of methylthiazoles show strong bands that are attributed to the thiazole skeleton. cdnsciencepub.com

The presence of the alkyl and chloromethyl substituents also contributes to the IR spectrum. C-H stretching vibrations from the methyl and chloromethyl groups are anticipated in the 2700-3000 cm⁻¹ range. nih.gov The C-Cl stretching vibration of the chloromethyl group typically appears in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

A summary of the expected IR absorption bands for the key functional groups in this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Thiazole Ring | C=N Stretch | 1620 - 1600 |

| Thiazole Ring | C-S Stretch | 925 - 910 |

| Alkyl Groups | C-H Stretch | 3000 - 2700 |

| Chloromethyl Group | C-Cl Stretch | 800 - 600 |

This table is generated based on typical absorption ranges for the specified functional groups and data from related thiazole compounds. cdnsciencepub.comnih.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For this compound, a hypothetical X-ray diffraction analysis would yield precise coordinates for each atom, including those of the thiazole ring, the chloromethyl group, and the methyl group. This data would confirm the planarity of the thiazole ring and detail the spatial relationship between the substituents. The resulting crystal structure would reveal how individual molecules pack together in the solid state, influenced by intermolecular forces.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, and chlorine) within a sample of this compound. This technique provides empirical validation of the compound's molecular formula, C₅H₆ClNS, by comparing the experimentally measured elemental composition with the theoretically calculated values. This comparison is crucial for confirming the purity and identity of a synthesized compound. nih.gov

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.

The comparison between the experimental and theoretical values serves as a critical checkpoint for compositional purity. A close agreement between the found and calculated percentages confirms that the sample consists of the target compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 40.67 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 4.10 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.02 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.49 |

| Sulfur | S | 32.07 | 1 | 32.07 | 21.72 |

| Total | 147.64 | 100.00 |

This table presents the theoretical elemental composition of this compound based on its molecular formula (C₅H₆ClNS).

Future Research Trajectories and Perspectives

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

One promising avenue is the exploration of green chemistry principles in the synthesis of thiazole (B1198619) derivatives. youtube.com This includes the use of solvent-free reaction conditions or the application of more environmentally benign solvents like ethanol (B145695). youtube.com Such approaches aim to minimize the use and generation of hazardous substances.

Furthermore, the development and application of novel catalytic systems are set to revolutionize thiazole synthesis. Research into palladium-based catalysts, such as palladium on active charcoal or palladium containing selenium, has already shown promise in the selective hydrogenation steps of related thiazole syntheses. google.comgoogle.com Future work will likely involve the design of more robust and highly selective catalysts, potentially including those based on rhodium or ruthenium, to streamline the production of 4-(chloromethyl)-5-methylthiazole. google.com The investigation of catalyst stability and reusability will also be crucial for industrial-scale applications. researchgate.net

Development of Highly Selective and Versatile Derivatization Protocols

The chloromethyl group at the 4-position and the methyl group at the 5-position of the thiazole ring offer key sites for chemical modification. The development of highly selective and versatile derivatization protocols is paramount to fully harnessing the synthetic potential of this compound.

Future research will likely focus on creating a broader toolbox of reactions that can selectively target either the chloromethyl or the methyl group, or even the thiazole ring itself, allowing for the introduction of a wide array of functional groups. This will enable the generation of diverse libraries of thiazole-containing compounds for various applications. The use of specialized derivatization reagents will be instrumental in achieving high selectivity and yield in these transformations. greyhoundchrom.com

The synthesis of molecules containing multiple thiazole moieties is another area of growing interest, as these compounds have demonstrated enhanced therapeutic activities in some cases. mdpi.comnih.gov The development of efficient methods to link this compound units or to incorporate them into larger, more complex molecular architectures will be a key focus.

Integration with High-Throughput Synthesis and Screening Platforms

To accelerate the discovery of new lead compounds, the integration of synthetic methodologies for this compound derivatives with high-throughput synthesis and screening platforms is essential. This approach allows for the rapid generation and evaluation of large libraries of compounds, significantly speeding up the drug discovery process.

High-throughput synthesis often employs solid-phase or resin-bound techniques to facilitate the purification of products and the automation of repetitive reaction steps. researchgate.net Adapting the synthesis of this compound derivatives to these platforms will require robust and reliable reaction protocols that are amenable to automation.

Once synthesized, these compound libraries can be rapidly screened for biological activity using a variety of in vitro assays. acs.org This combination of high-throughput synthesis and screening provides a powerful engine for identifying novel hits that can be further optimized into potent and selective drug candidates.

Advanced Cheminformatics and Computational Design for Next-Generation Investigational Agents

Cheminformatics and computational chemistry are playing an increasingly vital role in modern drug discovery. nih.gov These tools can be leveraged to design the next generation of investigational agents derived from this compound. By employing computational methods, researchers can predict the physicochemical properties, biological activity, and potential toxicity of virtual compounds before they are even synthesized. nih.govresearchgate.net

Molecular docking studies, for instance, can be used to predict how well a designed molecule will bind to a specific biological target, such as an enzyme or a receptor. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors. Furthermore, in silico ADME-Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help to identify compounds with favorable drug-like properties early in the design process, reducing the likelihood of late-stage failures. nih.govresearchgate.net

Molecular dynamics simulations can provide insights into the conformational changes that occur when a ligand binds to its target, offering a deeper understanding of the mechanism of action. nih.govresearchgate.net These computational approaches, when used in conjunction with experimental data, can significantly accelerate the design-synthesize-test-analyze cycle in drug discovery.

Contribution to the Expansion of Chemical Space for Novel Research Tools

The synthesis of novel derivatives of this compound contributes significantly to the expansion of accessible chemical space. This, in turn, provides the scientific community with a richer pool of molecular tools for probing biological systems and exploring new therapeutic avenues.

The thiazole ring is a key pharmacophore found in numerous natural products and synthetic drugs. mdpi.comnih.govacgpubs.org By creating new and diverse thiazole-containing molecules, researchers can explore novel structure-activity relationships and potentially identify compounds with unprecedented biological activities. mdpi.com

The development of multicomponent reactions involving thiazole derivatives is a particularly powerful strategy for rapidly generating molecular complexity and exploring new regions of chemical space. acgpubs.org These reactions, which combine three or more reactants in a single step, are highly efficient and can lead to the discovery of novel scaffolds with interesting biological properties. The continued exploration of such reactions will undoubtedly lead to the development of valuable new research tools and potential therapeutic agents.

Q & A

Q. How can the synthesis of 4-(Chloromethyl)-5-methylthiazole be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of solvents, reaction time, and temperature. For example:

- Solvent Choice : DMSO has been used for reflux reactions in thiazole synthesis, achieving 65% yield after 18 hours . Alternatively, THF is effective for coupling chloromethyl intermediates with amines or hydrazides under prolonged stirring (48 hours) .

- Purification : Flash column chromatography (e.g., silica gel) is critical for isolating pure products, as demonstrated in phenylthiazole derivatives .

- Chlorination : Introducing the chloromethyl group may involve thionyl chloride (SOCl₂) under reflux, followed by crystallization in ethanol/water mixtures to enhance purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Essential for confirming the chloromethyl (–CH₂Cl) and methyl (–CH₃) substituents on the thiazole ring. Peaks for –CH₂Cl typically appear at δ 4.5–5.0 ppm in ¹H NMR .

- Mass Spectrometry (ESIMS/HRMS) : Validates molecular weight and fragmentation patterns. For example, ESIMS data for thiazole derivatives show [M+H]⁺ peaks aligned with calculated masses .

- Gas Chromatography (GC) : Useful for assessing purity, as demonstrated for structurally related 4-methylthiazoles .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer-related receptors). For example, thiazole-triazole hybrids showed strong docking scores with acetylcholinesterase .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing –CH₂Cl with –CF₃ or –NO₂) and evaluate electronic effects via DFT calculations. SAR studies on phenylthiazole derivatives revealed that electron-withdrawing groups enhance antibacterial activity .

Q. What experimental strategies resolve contradictions in reported biological activities of thiazole derivatives?

Methodological Answer:

- Dose-Response Analysis : Conduct assays across a wide concentration range (e.g., 0.1–100 µM) to identify IC₅₀/EC₅₀ values and avoid false positives/negatives .

- Control Experiments : Include reference compounds (e.g., ampicillin for antibacterial assays) and validate target specificity using knockout cell lines or enzyme inhibition assays .

- Meta-Analysis : Cross-reference data from multiple studies. For instance, discrepancies in anticancer activity may arise from variations in cell line sensitivity or assay protocols .

Q. How can reaction mechanisms for chloromethyl group introduction in thiazoles be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to identify intermediates. For example, thionyl chloride-mediated chlorination likely proceeds via a two-step nucleophilic substitution .

- Isotopic Labeling : Use ³⁶Cl-labeled reagents to trace chlorine incorporation pathways.

- Computational Chemistry : Apply DFT to model transition states and energy barriers, as seen in analogous heterocyclic chlorination studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。